1-(2-Aminoethyl)-3-propylurea hydrochloride

CAS No.: 1864060-52-5

Cat. No.: VC2971440

Molecular Formula: C6H16ClN3O

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864060-52-5 |

|---|---|

| Molecular Formula | C6H16ClN3O |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-3-propylurea;hydrochloride |

| Standard InChI | InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H |

| Standard InChI Key | IOYZESBAFPHTTR-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)NCCN.Cl |

| Canonical SMILES | CCCNC(=O)NCCN.Cl |

Introduction

Chemical Identity and Structure

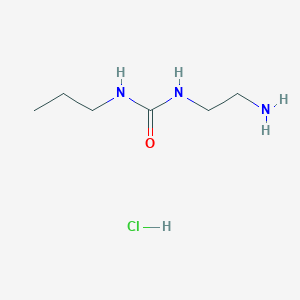

1-(2-Aminoethyl)-3-propylurea hydrochloride is a crystalline solid with molecular formula C₆H₁₆ClN₃O. The structure consists of a central urea moiety (-NH-CO-NH-) with a propyl group attached to one nitrogen and an aminoethyl group attached to the other, forming a hydrochloride salt.

Molecular Properties

Structural Features

The compound contains three functional groups of interest:

-

A urea group (-NH-CO-NH-) serving as the central structural component

-

A primary amine group (-NH₂) at the terminus of the ethyl chain

-

A propyl chain (-CH₂CH₂CH₃) attached to one of the urea nitrogens

The hydrochloride salt formation occurs at the primary amine group, converting the free base to a more stable, water-soluble form that is typical for pharmaceutical and research applications of amine-containing compounds.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be reasonably expected for 1-(2-Aminoethyl)-3-propylurea hydrochloride:

Physical Properties

Chemical Reactivity

The compound contains several reactive centers:

-

The primary amine group can participate in:

-

Nucleophilic substitution reactions

-

Acylation/alkylation reactions

-

Imine formation with aldehydes and ketones

-

-

The urea functionality can engage in:

-

Hydrogen bonding (both as donor and acceptor)

-

Complexation with metal ions or anions

-

Hydrolysis under extreme pH conditions

-

-

The salt form imparts enhanced stability but can be converted to the free base in alkaline conditions.

Spectroscopic Characteristics

Based on structural features and comparison with similar compounds, the following spectroscopic properties can be anticipated:

Nuclear Magnetic Resonance (NMR) Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃CH₂CH₂- | 0.9-1.0 | triplet | 3H |

| CH₃CH₂CH₂- | 1.5-1.6 | sextet | 2H |

| -CH₂NH- (propyl) | 3.1-3.2 | quartet | 2H |

| -CH₂CH₂NH₂ | 2.8-3.0 | multiplet | 2H |

| -NHCH₂CH₂- | 3.4-3.5 | multiplet | 2H |

| -NH-CO-NH- | 6.0-6.5 | broad singlet | 2H |

| -NH₃⁺ | 7.8-8.2 | broad singlet | 3H |

This NMR profile is estimated based on chemical shift patterns observed in similar urea derivatives documented in the literature .

Related Compounds and Comparative Analysis

Understanding the properties and applications of structurally related compounds can provide insights into the potential utility of 1-(2-Aminoethyl)-3-propylurea hydrochloride:

Structurally Similar Compounds

Structure-Activity Relationships

The literature on urea derivatives suggests that:

-

The urea functional group can serve as both hydrogen bond donor and acceptor, important for molecular recognition and binding to biomolecules .

-

Terminal amine groups provide sites for further functionalization and can contribute to water solubility and biological activity .

-

The alkyl chain length (propyl in this case) affects lipophilicity and membrane permeability, which can influence biological activity .

Analytical Methods

For the identification and characterization of 1-(2-Aminoethyl)-3-propylurea hydrochloride, several analytical techniques would be appropriate:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity analysis and quantification. Based on similar compounds, the following conditions might be appropriate:

| Parameter | Recommended Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water/acetonitrile with 0.1% formic acid |

| Detection | UV (210-220 nm) and/or mass spectrometry |

| Retention Time | Expected between 2-5 minutes under standard conditions |

Mass Spectrometry

The expected fragmentation pattern would include:

-

Molecular ion [M+H]⁺: m/z 146 (free base)

-

Fragment ions: m/z 129 (loss of NH₃), m/z 104 (loss of propyl), m/z 87 (urea fragment)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume